molecular formula C22H17N3O2 B13756437 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- CAS No. 73283-30-4

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-

Cat. No.: B13756437
CAS No.: 73283-30-4
M. Wt: 355.4 g/mol
InChI Key: UVLJESLPMZWCJM-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl group and a 2-oxo-2-(3-pyridinyl)ethyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Oxo-2-(3-Pyridinyl)ethyl Group: This step involves the reaction of the quinazolinone intermediate with 3-pyridinecarboxaldehyde and an appropriate oxidizing agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as cell cycle arrest, apoptosis, or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound, which lacks the 4-methylphenyl and 2-oxo-2-(3-pyridinyl)ethyl substituents.

    3-(4-Methylphenyl)-4(3H)-quinazolinone: A similar compound with only the 4-methylphenyl group.

    2-(2-Oxo-2-(3-pyridinyl)ethyl)-4(3H)-quinazolinone: A similar compound with only the 2-oxo-2-(3-pyridinyl)ethyl group.

Uniqueness

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- is unique due to the presence of both the 4-methylphenyl and 2-oxo-2-(3-pyridinyl)ethyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

73283-30-4

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one

InChI

InChI=1S/C22H17N3O2/c1-15-8-10-17(11-9-15)25-21(13-20(26)16-5-4-12-23-14-16)24-19-7-3-2-6-18(19)22(25)27/h2-12,14H,13H2,1H3

InChI Key

UVLJESLPMZWCJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CN=CC=C4

Origin of Product

United States

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